

Application Note: Spectral Characterization of 3-Chloro-5-nitroaniline

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Compound of Interest

Compound Name: 3-Chloro-5-nitroaniline

CAS No.: 5344-44-5

Cat. No.: B1584287

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Abstract & Scope

This application note details the structural elucidation of **3-Chloro-5-nitroaniline**, a critical intermediate in the synthesis of azo dyes and pharmaceutical agents. Unlike simple disubstituted benzenes, this 1,3,5-trisubstituted aromatic system presents a unique NMR challenge due to its specific substitution pattern (meta-relationship between all substituents). This guide provides a validated protocol for sample preparation, acquisition parameters, and a rigorous logic framework for assigning chemical shifts based on substituent electronic effects (SCS).

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

- IUPAC Name: **3-Chloro-5-nitroaniline**
- Molecular Formula: $C_6H_5ClN_2O_2$ [1]
- Molecular Weight: 172.57 g/mol
- Structural Features:
 - Benzene core with three substituents in a 1,3,5-relationship.

- Electron Donating Group (EDG): -NH₂ (Position 1).
- Electron Withdrawing Groups (EWG): -Cl (Position 3), -NO₂ (Position 5).
- Symmetry: The molecule lacks a plane of symmetry, resulting in three chemically distinct aromatic protons (H2, H4, H6) and six distinct carbon environments.

Experimental Protocol

Solvent Selection Strategy

While chloroform-d (

) is a standard solvent, nitroanilines often exhibit poor solubility or broad amine signals in non-polar media. Dimethyl sulfoxide-d₆ (

) is the recommended solvent for this analysis.

- Solubility: High solubility ensures adequate signal-to-noise (S/N) ratio.

- Exchange:

slows proton exchange, often allowing the observation of the amine (

) protons as a distinct, albeit broad, singlet or doublet.

- Water Peak Management: Residual water in

appears at ~3.33 ppm, well-separated from the aromatic region of interest (6.5–8.0 ppm).

Sample Preparation Workflow

Safety Note: **3-Chloro-5-nitroaniline** is toxic. Handle in a fume hood with nitrile gloves.

- Weighing: Accurately weigh 10–15 mg of the sample into a clean vial.

- Dissolution: Add 0.6 mL of high-purity

(99.9% D).

- Mixing: Vortex for 30 seconds until the solution is clear and homogenous. Ensure no suspended solids remain.
- Transfer: Transfer to a precision 5mm NMR tube.
- Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm.

Instrument Parameters (Recommended)

- Field Strength: 400 MHz or higher (essential to resolve small meta-couplings).
- Pulse Sequence: zg30 (standard proton), zgpg30 (proton-decoupled carbon).
- Scans (NS): 16 (1H), 512–1024 (13C).
- Relaxation Delay (D1): 1.0 s (1H), 2.0 s (13C) to ensure quantitative quaternary carbon integration.

1H NMR Spectral Analysis Theoretical Assignment Logic

The aromatic protons (H2, H4, H6) are all meta to each other. In a lower field instrument (<300 MHz), these may appear as singlets. In high-field NMR, they appear as triplets (or doublets of doublets) with a coupling constant (

) of 1.5 – 2.0 Hz.

We utilize Substituent Chemical Shift (SCS) additivity rules to predict the hierarchy of shifts relative to benzene (7.27 ppm).

- H4 (Between Cl and NO₂):
 - Flanked by two EWGs (Chlorine and Nitro).
 - Effect: Strong Deshielding.

- Predicted Shift: Most downfield aromatic signal (~7.6 – 7.7 ppm).
- H6 (Between NO₂ and NH₂):
 - Flanked by one strong EWG (Nitro) and one strong EDG (Amine).
 - Effect: Push-pull electronic effect. The deshielding NO₂ dominates, but NH₂ provides ortho-shielding.
 - Predicted Shift: Intermediate signal (~7.3 – 7.5 ppm).[2][3]
- H2 (Between Cl and NH₂):
 - Flanked by weak EWG (Chlorine) and strong EDG (Amine).
 - Effect: Net Shielding.
 - Predicted Shift: Most upfield aromatic signal (~6.8 – 7.0 ppm).

Expected ¹H NMR Data (DMSO-d₆)

Position	Type	Shift (δ ppm)	Multiplicity	(Hz)	Assignment Logic
H4	Ar-CH	7.62	t / dd	~1.8	Deshielded by ortho-NO ₂ and ortho-Cl.
H6	Ar-CH	7.37	t / dd	~1.8	Deshielded by ortho-NO ₂ , shielded by ortho-NH ₂ .
H2	Ar-CH	6.87	t / dd	~1.8	Shielded by ortho-NH ₂ , weak deshielding by ortho-Cl.
-NH ₂	Amine	5.8 – 6.5	br s	-	Broad singlet; shift varies with concentration /water.

Note: Values are calculated based on standard additivity increments for DMSO-d₆ solution. Exact experimental values may vary by ± 0.05 ppm.

¹³C NMR Spectral Analysis

The ¹³C spectrum will display 6 distinct signals: 3 quaternary carbons () and 3 methine carbons ().

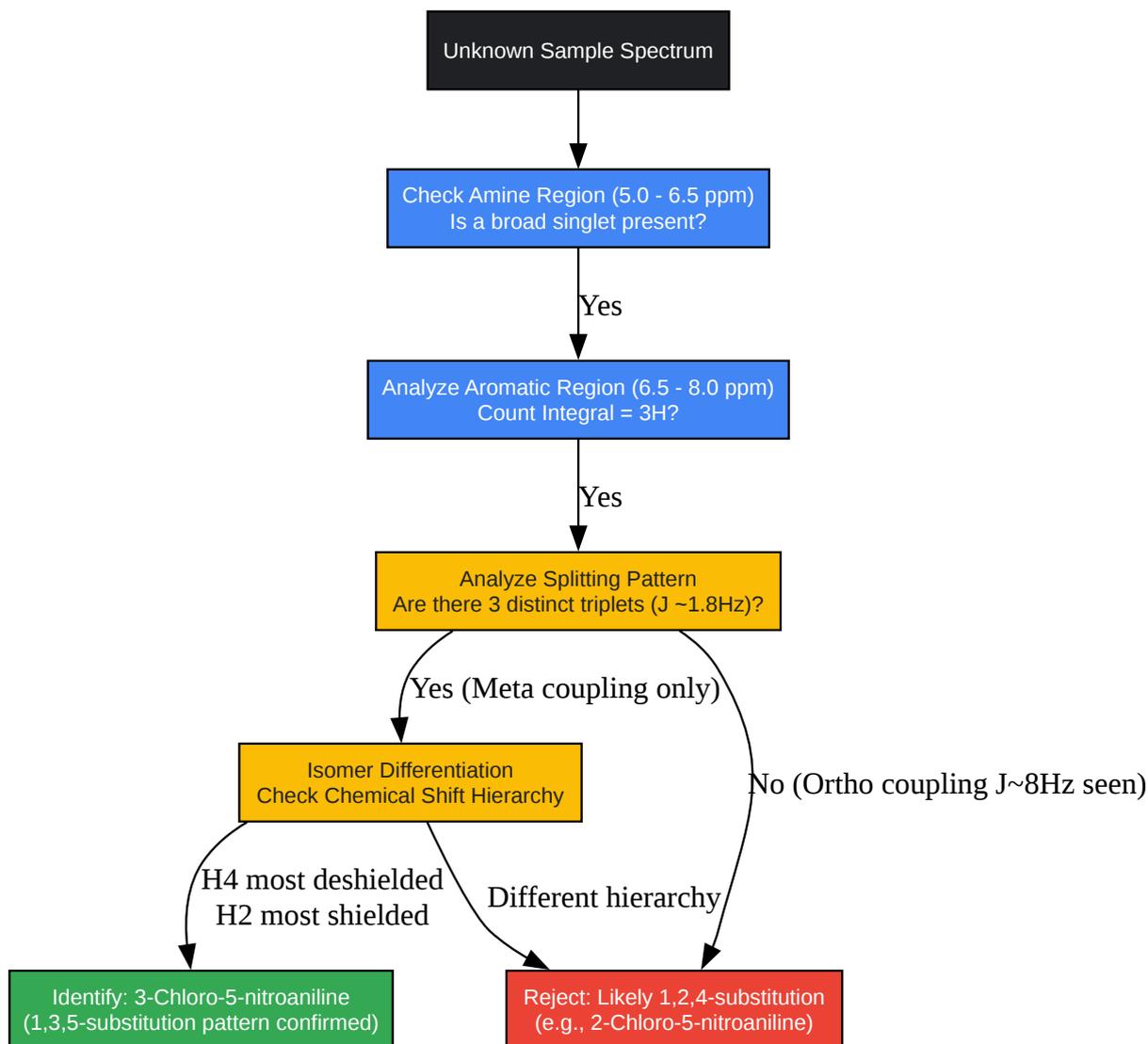
Assignment Table

Carbon	Type	Shift (δ ppm)	Electronic Environment
C5	-NO ₂	149.0	Deshielded by Nitro group (alpha effect).
C1	-NH ₂	150.5	Deshielded by Amine (alpha effect).
C3	-Cl	134.5	Deshielded by Chlorine.
C4	CH	118.0	Ortho to NO ₂ and Cl.
C6	CH	112.5	Ortho to NH ₂ (shielding).
C2	CH	108.0	Ortho to NH ₂ (shielding) and Cl.

Visualization & Logic Workflows

Structural Confirmation Decision Tree

The following diagram outlines the logical process for confirming the identity of **3-Chloro-5-nitroaniline** against potential isomers (e.g., 2-chloro-5-nitroaniline).



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Caption: Logic tree for differentiating **3-Chloro-5-nitroaniline** from isomers using coupling constants and chemical shift hierarchy.

Sample Preparation Workflow



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Caption: Standardized sample preparation workflow for NMR analysis of nitroanilines.

Quality Control & Impurity Analysis

When synthesizing or sourcing this compound, common impurities include:

- Starting Material: 1-Chloro-3,5-dinitrobenzene.
 - Detection: Look for a triplet at ~8.7 ppm (proton between two NO₂ groups) and lack of NH₂ signal.
- Regioisomers: 2-Chloro-5-nitroaniline.^[1]
 - Detection: Look for Ortho-coupling (). The target molecule (1,3,5-substituted) exhibits only meta-coupling ().

References

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